molecular formula C15H20N2OS2 B11534484 7-tert-Butyl-3-methyl-2-sulfanyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

7-tert-Butyl-3-methyl-2-sulfanyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B11534484
M. Wt: 308.5 g/mol
InChI Key: ANKXEPGUWATASL-UHFFFAOYSA-N
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Description

7-(tert-butyl)-3-methyl-2-sulfanyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one is a complex organic compound that belongs to the class of thienopyrimidinones This compound is characterized by its unique structure, which includes a tetrahydrobenzothieno ring fused with a pyrimidinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(tert-butyl)-3-methyl-2-sulfanyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one involves multiple steps, starting from readily available precursors. One common synthetic route includes the cyclization of appropriate thieno and pyrimidine derivatives under controlled conditions. The reaction typically requires the use of strong acids or bases as catalysts and may involve heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques such as chromatography and crystallization to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

7-(tert-butyl)-3-methyl-2-sulfanyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the pyrimidinone ring or other functional groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzothieno and pyrimidinone rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups at specific positions on the molecule.

Scientific Research Applications

7-(tert-butyl)-3-methyl-2-sulfanyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 7-(tert-butyl)-3-methyl-2-sulfanyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the growth of Mycobacterium tuberculosis by targeting specific enzymes involved in bacterial cell wall synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 7-(tert-butyl)-3-methyl-2-sulfanyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one is unique due to its specific functional groups and structural configuration

Properties

Molecular Formula

C15H20N2OS2

Molecular Weight

308.5 g/mol

IUPAC Name

7-tert-butyl-3-methyl-2-sulfanylidene-5,6,7,8-tetrahydro-1H-[1]benzothiolo[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C15H20N2OS2/c1-15(2,3)8-5-6-9-10(7-8)20-12-11(9)13(18)17(4)14(19)16-12/h8H,5-7H2,1-4H3,(H,16,19)

InChI Key

ANKXEPGUWATASL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1CCC2=C(C1)SC3=C2C(=O)N(C(=S)N3)C

solubility

<0.3 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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